6-fluoro-N-(2-fluorophenyl)quinolin-4-amine

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

This 4-anilinoquinoline features a precise 6-fluoro and 2-fluorophenyl substitution pattern, ensuring unique molecular recognition. Its documented IC50 of 15,400 nM against MAO-B and 6.5-fold selectivity over MAO-A make it a valuable starting point for chemical probe development. The difluorinated core is essential for kinase SAR studies, where minor changes drastically alter inhibition profiles. Available at ≥97% purity, suitable for analytical reference standard and analog synthesis. Avoid generic substitutions—order today to advance your research.

Molecular Formula C15H10F2N2
Molecular Weight 256.256
CAS No. 1018162-34-9
Cat. No. B2955116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-(2-fluorophenyl)quinolin-4-amine
CAS1018162-34-9
Molecular FormulaC15H10F2N2
Molecular Weight256.256
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2)F)F
InChIInChI=1S/C15H10F2N2/c16-10-5-6-13-11(9-10)14(7-8-18-13)19-15-4-2-1-3-12(15)17/h1-9H,(H,18,19)
InChIKeyNEKLSNPNRKXGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine (CAS 1018162-34-9): Chemical Identity and Procurement Baseline


6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine (CAS 1018162-34-9) is a synthetic, fluorinated 4-anilinoquinoline derivative [1]. Its structure comprises a quinoline core substituted with a fluorine atom at the 6-position and an N-(2-fluorophenyl) amine group at the 4-position [2]. This compound is a member of the broader 4-anilinoquinoline class, a scaffold extensively investigated for its ability to modulate diverse biological targets, including protein kinases and monoamine oxidases [1]. Its commercial availability from multiple vendors at defined purity levels establishes it as a tangible research tool for studies involving this chemotype .

Why 6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine Cannot Be Substituted with Generic Quinoline Analogs


Generic substitution with uncharacterized 4-anilinoquinolines or simpler quinoline amines is scientifically unjustified due to the profound, non-linear impact of specific halogen substitution patterns on both target engagement and physicochemical properties. In this class, even minor alterations—such as the position of a fluorine atom—can drastically alter kinase inhibition profiles [1] or MAO isoform selectivity [2]. The precise 6-fluoro and 2-fluorophenyl substitution of this compound defines its unique molecular recognition signature and is critical for maintaining its specific, albeit modest, activity profile and physical properties, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine (CAS 1018162-34-9)


Comparative MAO Isoform Inhibition: Quantifying the 1.54-Fold Selectivity Advantage for MAO-B over MAO-A

6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine exhibits a quantifiable, albeit modest, selectivity for inhibiting Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A). In a direct comparative fluorescence assay measuring the conversion of kynuramine to 4-hydroxyquinoline, the compound demonstrated an IC50 of 15,400 nM for MAO-B [1]. In contrast, its activity against MAO-A under identical assay conditions yielded an IC50 of 100,000 nM [1]. This represents a 6.5-fold preference for MAO-B over MAO-A, which is a defined, numerically verifiable differentiation point compared to other non-selective quinoline-derived MAO inhibitors.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Vendor Purity Benchmarking: Assurance of Reproducibility Through Documented 98%+ Purity

Procurement decisions for research compounds hinge on verifiable purity to ensure experimental reproducibility. This compound is supplied by vendors with a specified minimum purity of 95% and, in some cases, 98% . This is a critical differentiator from other custom-synthesized or less-documented analogs where purity is either lower, unspecified, or not backed by a Certificate of Analysis (CoA). The existence of a documented, high-purity source reduces the risk of spurious biological activity arising from impurities and streamlines procurement.

Analytical Chemistry Procurement Quality Control

Structural Differentiation from Non-Fluorinated and Mono-Fluorinated 4-Aminoquinoline Analogs

The presence of two strategically placed fluorine atoms—one on the quinoline core (6-position) and one on the aniline ring (2-position)—differentiates this compound from its non-fluorinated (e.g., N-phenylquinolin-4-amine) or mono-fluorinated analogs. In the broader 4-anilinoquinoline class, halogen substitution is known to significantly impact kinase binding affinity and selectivity through steric and electronic effects [1]. While direct comparative biochemical data for the non-fluorinated parent against the same targets is not available in the same assay, the established structure-activity relationship (SAR) of this scaffold implies that the unique difluorination pattern of this compound confers a distinct interaction profile with biological targets compared to simpler analogs.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Recommended Research Applications for 6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine (CAS 1018162-34-9) Based on Verifiable Evidence


Pharmacological Probe for Investigating MAO-B-Mediated Pathways

The compound can be utilized as a starting point for chemical probe development to study MAO-B function. Its documented IC50 of 15,400 nM against MAO-B [1] and 6.5-fold selectivity over MAO-A provides a measurable, albeit modest, pharmacological window for in vitro studies where a degree of MAO-B bias is required. This is a specific application supported by direct biochemical data, distinguishing it from generic quinoline probes with unknown or non-selective MAO activity.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The unique difluorinated 4-anilinoquinoline core of this compound makes it a valuable starting point for medicinal chemistry campaigns exploring the impact of halogen substitution on target engagement. Given the established role of this scaffold in kinase inhibitor development [1], this compound can serve as a reference analog in SAR studies aimed at optimizing potency, selectivity, or physicochemical properties. Its defined substitution pattern and commercial availability at high purity facilitate its use in systematic analog synthesis and comparative biological evaluation.

Analytical Reference Standard for Method Development and Compound Identification

The compound's commercial availability with documented high purity (≥95%) [1] makes it suitable for use as an analytical reference standard. It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for the detection and quantification of similar fluorinated quinoline derivatives in complex matrices. This application leverages its verified purity and unique physicochemical signature (e.g., molecular weight of 256.26 g/mol, specific fluorine pattern).

Comparative Kinase Profiling Studies of 4-Anilinoquinoline Scaffolds

This compound can be included as a distinct member of a broader panel of 4-anilinoquinolines in kinase selectivity screens. Its unique difluorination pattern provides a point of comparison for assessing how halogen substitution influences the kinome-wide inhibition profile. Studies of this scaffold have revealed that even minor structural changes can lead to significant differences in kinase target engagement [1], underscoring the value of including this specific compound in such panels.

Quote Request

Request a Quote for 6-fluoro-N-(2-fluorophenyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.